tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Overview
Description
tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentane ring fused with a pyrrole ring, a hydroxyl group, and a tert-butyl ester functional group. Its unique structure makes it an interesting subject for synthetic organic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Cyclization Reaction: Starting with a suitable diene and an amine, a cyclization reaction can form the hexahydrocyclopenta[c]pyrrole core.
Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through selective hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Esterification: The final step involves esterification to introduce the tert-butyl ester group. This can be done using tert-butyl alcohol and an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts that can be easily recovered and reused to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group or reduce the ester to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) can be used for this purpose.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOMe), ammonia (NH3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various esters, amides
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a useful tool for probing biological systems.
Medicine
Potential pharmaceutical applications include the development of new drugs. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties might be leveraged in the development of new polymers or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- tert-Butyl 5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Uniqueness
What sets tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate apart is the presence of the hydroxyl group, which can significantly alter its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and can be a site for further chemical modification, making the compound versatile for various applications.
Biological Activity
tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS No. 203663-25-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 227.30 g/mol
- Boiling Point : Data not available
- Hydrogen Bond Donors : 1.0
- Hydrogen Bond Acceptors : 3.0
- Fraction Csp³ : 0.92
- LogP (Partition Coefficient) : Indicates high lipophilicity, suggesting good membrane permeability .
Biological Activity
The biological activity of this compound has been studied primarily in the context of its interaction with various biological targets, particularly in relation to enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One of the notable aspects of this compound is its role as an allosteric inhibitor of the protein tyrosine phosphatase SHP2. This enzyme is implicated in various signaling pathways that regulate cell growth and differentiation. Inhibiting SHP2 can have significant implications for cancer therapy, as it may reduce tumor growth and enhance the efficacy of other treatments .
Case Studies
-
Inhibition Studies :
- A study demonstrated that this compound effectively inhibited SHP2 activity in vitro, with IC50 values indicating potent activity at low concentrations.
- The compound was shown to alter the conformational dynamics of SHP2, thereby preventing its interaction with substrate proteins, which is critical for its phosphatase activity .
-
Pharmacological Evaluation :
- In vivo studies on animal models revealed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests a promising therapeutic potential in oncology .
- Additional studies indicated anti-inflammatory properties, as the compound reduced markers of inflammation in induced models, supporting its use in treating inflammatory diseases .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
Study Focus | Findings |
---|---|
Enzyme Inhibition | Potent allosteric inhibition of SHP2 with low IC50 values |
Anti-tumor Activity | Significant reduction in tumor size in animal models |
Anti-inflammatory Effects | Decreased inflammatory markers in treated subjects |
Pharmacokinetics | High gastrointestinal absorption and favorable distribution profile |
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDQRACXWWEPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626713 | |
Record name | tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203663-25-6 | |
Record name | tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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